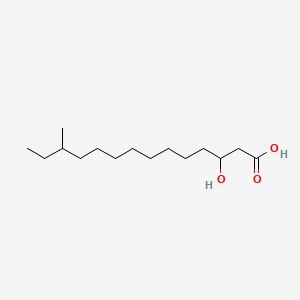

3-Hydroxy-12-methyltetradecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73292-33-8 |

|---|---|

Molecular Formula |

C15H30O3 |

Molecular Weight |

258.40 g/mol |

IUPAC Name |

3-hydroxy-12-methyltetradecanoic acid |

InChI |

InChI=1S/C15H30O3/c1-3-13(2)10-8-6-4-5-7-9-11-14(16)12-15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18) |

InChI Key |

URNPABCBORNAQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCCCC(CC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution

Microbial Systems

Microorganisms, particularly bacteria, are the primary producers of anteiso-branched fatty acids. nih.gov These compounds play a crucial role in maintaining cell membrane fluidity, especially in response to environmental changes like temperature. nih.govnih.gov

The fatty acid profiles of bacteria are diverse and serve as important chemotaxonomic markers. nih.gov While direct identification of 3-hydroxy-12-methyltetradecanoic acid is rare, its metabolic precursors and structurally related analogs are well-documented in several bacterial species.

Escherichia coli : The unbranched analog, 3-hydroxytetradecanoic acid (also known as 3-hydroxymyristic acid), is a known metabolite of Escherichia coli (strain K12, MG1655). nih.gov This compound is a component of lipid A in the lipopolysaccharides of Gram-negative bacteria. dovepress.com

Gliding Bacteria : This group of bacteria is characterized by its high content of branched-chain hydroxy fatty acids. nih.gov For instance, species within the Cytophaga-Flexibacter group contain significant amounts of iso-branched 3-hydroxy fatty acids, such as 3-hydroxy-13-methyl-tetradecanoic acid. nih.gov The gliding bacteria of the genus Capnocytophaga have cellular fatty acid profiles where the anteiso-branched C15:0 acid (12-methyltetradecanoic acid), the direct precursor to the subject compound, can account for up to 74% of the total fatty acids. asm.org

Pseudomonas maltophilia (now Stenotrophomonas maltophilia): Analysis of Pseudomonas maltophilia has revealed the presence of unique branched-chain hydroxy acids. nih.gov Among these is 3-hydroxy-11-methyldodecanoic acid, a compound structurally similar to this compound, differing by the position of the methyl group and the length of the carbon chain. nih.gov

Bacillus subtilis : The membranes of Bacillus subtilis are rich in branched-chain fatty acids, primarily of the iso and anteiso types. nih.gov 12-methyltetradecanoic acid (anteiso-C15:0) is a significant component. nih.gov Studies suggest that under conditions where fatty acid degradation is blocked, metabolic intermediates such as 3-hydroxyacyl-CoA products may accumulate, indicating the presence of the necessary biochemical pathways for producing hydroxylated fatty acids. nih.gov

Sphingobacterium species : The genus Sphingobacterium is notable for producing sphingophospholipids. scielo.br In the type species Sphingobacterium spiritivorum, these lipids contain fatty acids such as 13-methyltetradecanoic acid (iso-C15:0) and its hydroxylated form, 2-hydroxy-13-methyltetradecanoic acid. scielo.br This highlights the synthesis of branched-chain hydroxy fatty acids within this genus, albeit of the iso-form and with hydroxylation at the 2-position. scielo.br

Table 1: Occurrence of this compound and Related Compounds in Bacteria

While many fatty acids have been studied for their effects on fungi, the specific occurrence of this compound is not well-documented. dovepress.comnih.gov However, analysis of the pathogenic yeast Candida albicans has identified a wide array of fatty acids, including hydroxylated and methyl-branched types. nih.gov In one study, temperature and pressure changes were shown to modulate the fatty acid content of C. albicans, with "3-Hydroxy-12-Methyltridecanoic acid" being one of the identified upregulated compounds. This fatty acid is structurally very similar, differing only by a single carbon in the main chain length.

The rumen is a complex microbial ecosystem where microbes synthesize a variety of bioactive molecules, including branched-chain fatty acids (BCFAs). researchgate.net These BCFAs, which include both iso- and anteiso- forms, constitute about 2% of dairy fat and are produced by rumen bacteria and protozoa. researchgate.net The synthesis of anteiso-fatty acids like 12-methyltetradecanoic acid is dependent on the availability of precursors such as the amino acid isoleucine. researchgate.netnih.gov The presence of a robust biosynthetic machinery for anteiso-fatty acids in rumen microbes strongly suggests that their hydroxylated derivatives, including this compound, are also likely formed in this environment. nih.gov

Plant Systems

Direct evidence for the presence of this compound in plants is lacking in available literature. However, the unbranched form, 3-hydroxytetradecanoic acid, has been reported in organisms such as the plant Hypericum perforatum (St. John's Wort). nih.gov

Marine Organisms

The marine environment is a rich source of novel chemical compounds, including a vast array of unique fatty acids. biomolther.org Marine bacteria, sponges, and algae have all yielded fatty acids with unusual branching, unsaturation, and functional groups. biomolther.org

Marine sponges are known to host symbiotic microorganisms that produce a wide range of secondary metabolites, including diverse fatty acids. biomolther.orgnih.gov Studies on the fatty acid composition of various demosponges have identified numerous long-chain, brominated, and poly-branched fatty acids. scielo.br While a predominance of iso-acids over anteiso-acids has been observed in the phospholipid fractions of some Caribbean sponges, there is no specific report identifying this compound in sponges, including Amphimedon complanata. scielo.br The presence of a wide variety of fatty acid structures in sponges suggests they remain a potential, though unconfirmed, source. nih.gov

Table 2: List of Chemical Compounds Mentioned

Microalgae

Currently, there is no scientific literature that reports the isolation or identification of this compound from microalgae. While microalgae are a known source of a wide array of fatty acids, including various hydroxylated fatty acids, specific evidence for the presence of this compound within this phylum is not available in published research. jscimedcentral.com

General Biological Occurrence (e.g., in animal-derived lipids, as a general metabolite)

There is no direct evidence in the scientific literature to confirm the natural occurrence of this compound as a general metabolite or its presence in animal-derived lipids.

Research has identified related but distinct compounds. For instance, 3-hydroxytetradecanoic acid , which lacks the methyl group, is recognized as a bacterial and human metabolite. nih.gov It is an intermediate in fatty acid biosynthesis and is a component of the lipid A in the lipopolysaccharides of some Gram-negative bacteria. hmdb.canih.govcaymanchem.com The (R)-enantiomer of 3-hydroxytetradecanoic acid has been detected in various animal-based foods, including several types of poultry. hmdb.ca

Separately, 12-methyltetradecanoic acid , a branched-chain fatty acid without the hydroxyl group, has been isolated from natural sources such as sea cucumber extracts. nih.gov This compound has been studied for its biological activities, including its effects on cancer cell proliferation and bacterial motility. nih.govsigmaaldrich.comnih.gov

However, the specific compound combining both the 3-hydroxy and the 12-methyl substitutions on a tetradecanoic acid backbone has not been reported as a naturally occurring molecule in these biological contexts.

Biosynthesis and Enzymology

Precursor Pathways and Carbon Chain Elongation Mechanisms

The assembly of the carbon skeleton of 3-Hydroxy-12-methyltetradecanoic acid relies on the integration of a specific branched-chain primer with extender units derived from central metabolism.

The initiation of branched-chain fatty acid synthesis is dependent on short-chain branched acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs). nih.govnih.govplos.org The structure of the BCAA determines the type of BCFA produced. For 12-methyltetradecanoic acid, which is an anteiso-fatty acid (methyl branch on the antepenultimate carbon), the specific precursor is the amino acid L-isoleucine. tandfonline.comnih.govfrontiersin.org

The pathway begins with the deamination of isoleucine to its corresponding branched-chain α-keto acid (BCKA), α-keto-β-methylvalerate. tandfonline.comfrontiersin.org This BCKA is then oxidatively decarboxylated to form α-methylbutyryl-CoA, the direct primer for the synthesis of anteiso-fatty acids with an odd number of carbon atoms. tandfonline.comwikipedia.org

In contrast, valine and leucine (B10760876) serve as precursors for other types of BCFAs. Valine catabolism leads to isobutyryl-CoA, the primer for iso-fatty acids with an even number of carbons. nih.govtandfonline.com Leucine gives rise to isovaleryl-CoA, the primer for iso-fatty acids with an odd number of carbons. nih.govnih.gov Studies in various organisms, including bacteria and rats, have confirmed that BCAAs are more efficient precursors for BCFA biosynthesis than their corresponding α-keto acids. nih.gov

Table 1: Branched-Chain Amino Acid Precursors and Corresponding Fatty Acid Products

| Precursor Amino Acid | Branched-Chain Acyl-CoA Primer | Resulting Fatty Acid Type | Example |

|---|---|---|---|

| L-Isoleucine | α-Methylbutyryl-CoA | Anteiso-fatty acids (odd-carbon) | 12-Methyltetradecanoic acid |

| L-Valine | Isobutyryl-CoA | Iso-fatty acids (even-carbon) | 14-Methylpentadecanoic acid |

| L-Leucine | Isovaleryl-CoA | Iso-fatty acids (odd-carbon) | 13-Methyltetradecanoic acid |

Following the formation of the initial primer, the fatty acid chain is extended through the sequential addition of two-carbon units. This process is facilitated by the fatty acid synthase (FAS) system. nih.govlibretexts.org The donor of these two-carbon units is malonyl-CoA. youtube.com

Malonyl-CoA is synthesized from acetyl-CoA through a carboxylation reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.govlibretexts.org This is an energy-dependent step requiring ATP and biotin. libretexts.orgyoutube.com The malonyl group is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP, the active form used in the elongation cycle. libretexts.org

The elongation process for this compound begins with the condensation of the α-methylbutyryl-CoA primer (derived from isoleucine) with malonyl-ACP. tandfonline.com This initial condensation is followed by a cycle of four reactions: reduction, dehydration, and a second reduction. The "3-hydroxy" feature of the target molecule is a direct intermediate in this cycle, formed during the first reduction step where the 3-keto group of the growing acyl chain is reduced to a hydroxyl group. hmdb.cahmdb.ca The cycle repeats, adding two carbons from malonyl-ACP in each iteration, until the 14-carbon chain of tetradecanoic acid is achieved. libretexts.org

Key Enzymes and Biochemical Transformations

Several key enzymes are responsible for catalyzing the specific transformations in the biosynthesis of this compound, from the generation of the primer to the final hydroxylation step.

The Branched-Chain α-Keto Acid Dehydrogenase (BCKD or BKD) complex is a critical enzyme in BCAA catabolism and is essential for producing the primers for BCFA synthesis. nih.govresearchgate.net This multi-subunit mitochondrial enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids formed from the transamination of valine, leucine, and isoleucine. frontiersin.orgwikipedia.orgmdpi.com

Specifically for the synthesis of 12-methyltetradecanoic acid, the BCKD complex acts on α-keto-β-methylvalerate (derived from isoleucine) and converts it to α-methylbutyryl-CoA. frontiersin.orgwikipedia.org This reaction is a rate-controlling step in BCAA catabolism. frontiersin.org The activity of the BCKD complex is crucial; in bacteria like Staphylococcus aureus and Listeria monocytogenes, a deficiency in this enzyme significantly alters the composition of branched-chain fatty acids in the cell membrane. nih.govresearchgate.net

β-Ketoacyl-Acyl Carrier Protein Synthase III, commonly known as FabH, is the condensing enzyme that initiates the fatty acid synthesis pathway. uniprot.org It catalyzes the first condensation reaction, which involves joining an acyl-CoA primer with malonyl-ACP. uniprot.orgnih.gov

The substrate specificity of FabH is a primary determinant of whether a bacterium produces straight-chain or branched-chain fatty acids. nih.govasm.orgnih.gov In many gram-positive bacteria, such as Bacillus subtilis, the FabH homologs can efficiently utilize branched-chain acyl-CoA primers like isobutyryl-CoA and α-methylbutyryl-CoA. nih.govnih.gov In contrast, the FabH from Escherichia coli (eFabH) is highly selective for acetyl-CoA and cannot effectively use bulkier branched-chain primers. nih.govasm.org This enzymatic specificity is the key reason why some bacteria are prolific producers of BCFAs while others are not. nih.gov

The hydroxyl group at the C-3 position of this compound is a natural intermediate of the canonical fatty acid biosynthesis pathway, formed by the action of 3-oxoacyl-[acyl-carrier-protein] reductase. hmdb.cahmdb.ca This enzyme reduces the β-keto group that is formed after the initial condensation step.

However, hydroxylation of fatty acids can also be catalyzed by a different class of enzymes, the Cytochrome P450 (CYP) monooxygenases. researchgate.net These enzymes are versatile catalysts that can introduce hydroxyl groups at various positions on a fatty acid chain. nih.gov The human CYP4 family, for instance, includes enzymes that hydroxylate medium and long-chain fatty acids, including branched-chain variants. nih.govberkeley.edu

CYP enzymes typically catalyze hydroxylation at the terminal (ω) or sub-terminal (ω-1) carbons of a fatty acid. nih.govwikipedia.orgnih.gov This ω-hydroxylation is a key reaction in fatty acid metabolism, often initiating a pathway for their degradation or creating signaling molecules. berkeley.edunih.gov While the 3-hydroxy position is primarily established during the main FAS cycle, the existence of P450 enzymes capable of hydroxylating a wide array of fatty acid substrates represents an alternative biochemical mechanism for fatty acid hydroxylation. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

|---|---|---|

| Branched-Chain Aminotransferase | BCAT | Catalyzes the initial transamination of isoleucine to α-keto-β-methylvalerate. frontiersin.orgmdpi.com |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | BKD / BCKDC | Catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to the α-methylbutyryl-CoA primer. wikipedia.orgresearchgate.net |

| Acetyl-CoA Carboxylase | ACC | Synthesizes malonyl-CoA from acetyl-CoA for chain elongation. nih.govlibretexts.org |

| β-Ketoacyl-Acyl Carrier Protein Synthase III | FabH | Catalyzes the initial condensation of the α-methylbutyryl-CoA primer with malonyl-ACP. uniprot.orgnih.govnih.gov |

| 3-Oxoacyl-[acyl-carrier-protein] Reductase | - | Reduces the 3-keto group to a 3-hydroxy group during each elongation cycle of fatty acid synthesis. hmdb.ca |

| Cytochrome P450 Monooxygenases | CYP Enzymes | General class of enzymes capable of hydroxylating fatty acids, typically at terminal positions. researchgate.netnih.gov |

Stereospecificity in Biosynthesis and Isomeric Forms

The hydroxyl group at the C-3 position of this compound can exist in two stereoisomeric forms: the (R)-enantiomer and the (S)-enantiomer. The stereochemistry of this hydroxyl group is determined by the specific enzymes involved in its biosynthesis.

In many biological systems, the biosynthesis of 3-hydroxy fatty acids is highly stereospecific. For instance, in the context of polyhydroxyalkanoate (PHA) synthesis in some bacteria, the (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) plays a key role in providing (R)-3-hydroxyacyl-CoA monomers. nih.gov The heterologous expression of the phaG gene from Pseudomonas putida in Escherichia coli has been shown to lead to the production of (R)-3-hydroxydecanoic acid. nih.gov This suggests that a similar enzymatic approach could be utilized for the stereospecific production of (R)-3-hydroxy-12-methyltetradecanoic acid.

The formation of the (R)-enantiomer of 3-hydroxy fatty acids is a common intermediate step in fatty acid biosynthesis. hmdb.canih.gov Specifically, 3-oxoacyl-[acyl-carrier-protein] reductase catalyzes the reduction of a 3-oxoacyl-ACP to an (R)-3-hydroxyacyl-ACP. hmdb.ca Conversely, enzymes involved in the β-oxidation pathway of fatty acid degradation typically produce the (S)-enantiomer of 3-hydroxyacyl-CoA. Therefore, the specific metabolic pathway and the enzymes utilized will dictate whether the resulting this compound is in the (R) or (S) configuration. Early research into the biosynthesis of branched-chain fatty acids in Bacillus subtilis demonstrated the stereospecific synthesis of D-12-methyltetradecanoic acid, which corresponds to the (R)-enantiomer, highlighting the inherent stereoselectivity of microbial fatty acid synthesis pathways. nih.gov

Genetic and Metabolic Engineering Approaches for Biosynthesis

The production of specialized fatty acids such as this compound in commercially viable quantities often requires the application of genetic and metabolic engineering techniques. These approaches aim to optimize microbial hosts to efficiently synthesize the target molecule.

The optimization of biosynthetic pathways in microorganisms is a cornerstone of metabolic engineering. nih.gov For the production of this compound, this would involve the enhancement of precursor supply and the introduction of specific enzymatic activities. A key precursor for fatty acid synthesis is acetyl-CoA, and strategies often focus on increasing its intracellular availability. mdpi.com

Furthermore, the expression of heterologous genes can be fine-tuned to improve pathway flux. For instance, the introduction and overexpression of genes encoding for specific acyl-CoA ligases with a preference for branched-chain fatty acids could enhance the activation of the 12-methyltetradecanoic acid precursor. nih.gov Similarly, the expression of a suitable hydroxylase to introduce the hydroxyl group at the C-3 position is critical. The efficiency of the entire pathway can be improved by addressing potential bottlenecks, such as the expression levels of rate-limiting enzymes or the availability of cofactors like NADPH. frontiersin.orgmdpi.com Computational models of cellular metabolism can aid in identifying target genes for modification to redirect carbon flux towards the desired product. nih.gov The engineering of P450 monooxygenases has also been shown to be an effective strategy for the production of ω-hydroxy fatty acids, a principle that could be adapted for 3-hydroxylation. researchgate.net

Strain engineering for the targeted production of valuable chemicals is a rapidly advancing field. nih.govlbl.gov The goal is to develop microbial strains that are robust, efficient, and capable of high-titer production. This often involves a multi-faceted approach, combining rational design with high-throughput screening and evolutionary engineering. nih.gov

For the production of this compound, a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, would be selected and genetically modified. mdpi.comnih.gov This could involve the deletion of competing metabolic pathways to increase the availability of precursors for fatty acid synthesis. taylorfrancis.com The introduction of a biosynthetic gene cluster encoding the necessary enzymes for the conversion of a central metabolite into the final product is a common strategy. researchgate.net For instance, engineering E. coli with the phaG gene has been successful in producing other 3-hydroxy fatty acids. nih.gov

Advanced techniques like CRISPR-based genome editing allow for precise and efficient modifications to the host's genome. lbl.gov This can be used to integrate entire metabolic pathways, regulate gene expression, and eliminate the production of unwanted byproducts. mdpi.comnih.gov The development of biosensors that can detect the target molecule can facilitate high-throughput screening of engineered strains to identify the most productive variants. mdpi.com Through iterative cycles of design, building, testing, and learning, microbial strains can be progressively improved for the industrial-scale production of this compound. nih.gov

Metabolic Fate and Intermediary Roles

Catabolic Pathways and Intermediary Metabolite Formation

The breakdown of fatty acids, or catabolism, primarily occurs through the β-oxidation pathway. wikipedia.org This process sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter central metabolic cycles like the citric acid cycle for energy production. wikipedia.orgyoutube.com

Under certain physiological conditions, such as oxygen deficiency, fatty acid β-oxidation can be incomplete. This leads to the accumulation of metabolic intermediates, including 3-hydroxy fatty acids. While extensively studied for straight-chain fatty acids, this process highlights a mechanism where 3-hydroxyacyl intermediates can build up within the cell. nih.gov Defects in the β-oxidation spiral can generate a range of acyl-CoA intermediates, which may be shunted into other pathways or accumulate. nih.gov For branched-chain fatty acids, catabolism requires additional enzymatic steps to handle the methyl group, a process that can also lead to the formation of specific intermediates. researchgate.netnih.govnih.gov The catabolism of branched-chain amino acids, which gives rise to branched-chain acyl-CoAs, is a well-established pathway that intersects with fatty acid metabolism. researchgate.netnih.gov

Integration into Broader Lipid and Carbon Metabolism Networks

3-hydroxy fatty acids are fundamental intermediates in both fatty acid synthesis and oxidation. In fatty acid biosynthesis, (R)-3-hydroxyacyl-ACP is a key intermediate. hmdb.camdpi.com The compound (R)-3-hydroxytetradecanoyl-ACP, for example, represents a critical branch point in bacterial metabolism, directing carbon flow towards the synthesis of either phospholipids (B1166683) or the lipid A component of lipopolysaccharides (LPS). mdpi.com Branched-chain fatty acids are derived from precursors from branched-chain amino acid catabolism (e.g., valine, leucine (B10760876), isoleucine). nih.govyoutube.com Therefore, 3-Hydroxy-12-methyltetradecanoic acid is positioned at a crossroads, linking branched-chain amino acid degradation, de novo fatty acid synthesis, and the assembly of complex membrane lipids.

Roles in Lipopolysaccharide (LPS) Structure and Biogenesis

Lipopolysaccharide (LPS) is a major component of the outer membrane of most Gram-negative bacteria, and 3-hydroxy fatty acids are essential to its structure and function. acs.orgwikipedia.org

LPS consists of three domains: the O-antigen, a core oligosaccharide, and Lipid A. acs.org Lipid A is the hydrophobic anchor of the LPS molecule and is responsible for its endotoxic activity. wikipedia.org The structure of Lipid A is generally a phosphorylated β-(1→6)-linked glucosamine (B1671600) disaccharide, which is acylated with multiple fatty acid chains. acs.orgwikipedia.org A defining feature of Lipid A is the presence of (R)-3-hydroxy fatty acids, which are attached directly to the glucosamine backbone. acs.orgwikipedia.org

While 3-hydroxytetradecanoic acid is a common component, the incorporation of branched-chain fatty acids into Lipid A is a known structural variation in certain bacteria. nih.gov For instance, some bacteria incorporate iso- or anteiso-branched fatty acids into their lipids. Research on gliding bacteria has shown that iso-branched 2- and 3-hydroxy fatty acids are characteristic lipid constituents. Specifically, 3-hydroxy-13-methyl-tetradecanoic acid has been identified as a dominant fatty acid in bacteria belonging to the Cytophaga-Flexibacter group. This highlights the role of branched-chain 3-hydroxy fatty acids, such as the 12-methyl isomer, as signature components of Lipid A in specific bacterial lineages.

Table 1: Distribution of Selected Branched-Chain Hydroxy Fatty Acids in Gliding Bacteria

| Bacterial Group | Dominant Branched-Chain Hydroxy Fatty Acids |

|---|---|

| Myxobacteria (Myxococcus fulvus, Stigmatella aurantiaca) | 2-hydroxy-15-methyl-hexadecanoic acid |

This table is based on findings from analyses of total fatty acids in gliding bacteria, where these components can comprise up to 50% of the total fatty acids.

Association with Other Complex Lipids

Beyond their role in LPS, 3-hydroxy fatty acids, including branched-chain variants, are integral components of other complex lipids within bacterial and eukaryotic cells.

In bacteria, the fatty acid composition of membrane phospholipids is diverse and can include significant amounts of branched-chain fatty acids. These branched phospholipids influence membrane fluidity and permeability. nih.gov The presence of iso- and anteiso-branched chains affects the main phase transition temperature of phospholipid vesicles. nih.gov Given that analyses of some gliding bacteria show that up to 50% of their total fatty acids can be iso-branched hydroxy fatty acids, it is evident that these molecules are major constituents of their membrane phospholipids.

In eukaryotes, sphingolipids are a class of lipids characterized by a sphingoid base backbone. wikipedia.orgmhmedical.com The fatty acid component of sphingolipids, which is attached via an amide linkage to form a ceramide, can be hydroxylated, typically at the alpha-carbon (C-2). nih.govnih.gov While 2-hydroxy fatty acids are well-documented in mammalian sphingolipids, particularly in the skin and nervous system, the incorporation of 3-hydroxy fatty acids is less common. nih.gov However, the structural diversity of fatty acids in sphingolipids is vast, and some organisms are known to incorporate a wide array of fatty acyl chains into their complex lipids.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| (R)-3-hydroxyacyl-ACP |

| (R)-3-hydroxytetradecanoyl-ACP |

| Lipopolysaccharide (LPS) |

| Lipid A |

| 3-hydroxytetradecanoic acid |

| 2-hydroxy-15-methyl-hexadecanoic acid |

| 2-hydroxy-13-methyl-tetradecanoic acid |

| 3-hydroxy-13-methyl-tetradecanoic acid |

| 3-hydroxy-15-methyl-hexadecanoic acid |

| Phospholipids |

| Sphingolipids |

| Ceramide |

Biological and Ecological Significance

Structural Contributions to Cellular Membranes and Walls

Branched-chain fatty acids, including the anteiso series to which 3-Hydroxy-12-methyltetradecanoic acid belongs, are significant acyl constituents of membrane lipids in many bacteria. nih.gov These fatty acids are integral to the structure of cytoplasmic membranes, often making up a substantial portion of the total cellular lipids. avantiresearch.com Their presence is a key characteristic used in the identification and classification of bacterial species. nih.govepa.gov The cell membranes formulated with a high content of iso- and anteiso-fatty acids are robust, supporting bacterial life in both normal and extreme environments. nih.govepa.gov

Moderation of Membrane Fluidity

One of the most critical functions of this compound and related anteiso-fatty acids is the regulation of membrane fluidity. avantiresearch.com Bacteria, which typically lack cholesterol, modulate the physical state of their membranes by altering their fatty acid composition. asm.org The incorporation of branched-chain fatty acids, such as those in the anteiso configuration, is a primary strategy to maintain membrane fluidity, especially in response to temperature changes. asm.orgresearchgate.net

The methyl branch in an anteiso-fatty acid disrupts the tight packing of acyl chains that is characteristic of straight-chain fatty acids. This disruption lowers the phase transition temperature of the membrane lipids. avantiresearch.com Consequently, membranes containing a high proportion of anteiso-branched lipids are more likely to remain in a disordered, fluid, liquid-crystalline state, which is essential for proper physiological function, particularly at low temperatures. avantiresearch.comnih.gov

Research on the food-borne pathogen Listeria monocytogenes provides a clear example of this adaptive mechanism. This bacterium has a fatty acid profile dominated by over 95% branched-chain fatty acids, with anteiso-C15:0 being a major component. asm.orgnih.gov When exposed to cold temperatures, L. monocytogenes increases the proportion of anteiso-C15:0 in its membranes. asm.orgresearchgate.net This "homeoviscous adaptation" is critical for its ability to grow at refrigeration temperatures. researchgate.netnih.gov Cold-sensitive mutants of this bacterium with low levels of anteiso-C15:0 are unable to grow in the cold, highlighting the essential role of this type of fatty acid in low-temperature survival. asm.orgnih.gov

Table 1: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures

This interactive table summarizes data showing the adaptation of membrane fatty acid composition in response to temperature.

| Fatty Acid | Growth Temp: 37°C (% Total) | Growth Temp: 5°C (% Total) |

| anteiso-C15:0 | 41% | >70% |

| anteiso-C17:0 | 32% | Decreased |

| iso-C15:0 | 13% | Decreased |

| Source: Annous, B. A., et al. (1997) asm.org |

Intercellular Signaling Processes

Emerging research suggests that hydroxylated long-chain fatty acids may represent a distinct class of signaling molecules involved in interspecies communication within microbial communities. nih.gov While direct evidence for this compound is still developing, the activities of structurally similar molecules provide strong indications of its potential role in these processes. For instance, the methyl ester of another hydroxy fatty acid, 3-hydroxypalmitic acid, functions as a quorum sensing signal in the plant pathogen Ralstonia solanacearum. nih.govmdpi.com

Involvement in Quorum Sensing in Microorganisms

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. mdpi.comnih.gov This process relies on the production and detection of small signal molecules called autoinducers. nih.gov The regulation of virulence factors, biofilm formation, and motility are often controlled by QS systems. mdpi.commdpi.com

The parent compound of this compound, 12-methyltetradecanoic acid (12-MTA), has been shown to interfere with QS-regulated behavior. In Pseudomonas aeruginosa, 12-MTA represses the production of extracellular surfactants like rhamnolipids. nih.govsigmaaldrich.com These surfactants are crucial for swarming motility, a collective behavior regulated by the rhl quorum sensing system. nih.gov The addition of 12-MTA to the growth medium leads to a marked reduction in surfactant activity and a subsequent defect in swarming. nih.gov This finding indicates that branched-chain fatty acids can modulate complex bacterial behaviors, potentially by interfering with the signaling pathways that control them. Given that other hydroxy fatty acids act as direct signals, it is plausible that this compound could function either as a signaling molecule itself or as a modulator of QS systems in various microorganisms. nih.gov

Role in Microbial Physiology and Adaptations

Regulation of Cell Surface Properties and Adhesion

The composition of fatty acids in the cell membrane directly influences the physical and chemical properties of the bacterial cell surface. These properties are critical for processes such as adhesion, biofilm formation, and interactions with the environment. The presence of branched-chain fatty acids like 12-methyltetradecanoic acid can alter these surface characteristics.

As demonstrated in Pseudomonas aeruginosa, 12-methyltetradecanoic acid inhibits the production of surfactants. nih.gov Surfactants act as wetting agents that reduce surface tension, which is essential for surface-based motility like swarming. nih.gov By repressing surfactant production, this fatty acid effectively alters the cell's ability to modify its immediate environment, thereby controlling its motility and potentially its ability to form biofilms and adhere to surfaces. nih.govsigmaaldrich.com

Response to Environmental Stressors and Acclimation

A primary role for anteiso-branched fatty acids, including by extension this compound, is in the adaptation to environmental stressors, most notably temperature fluctuations. asm.orgnih.gov The ability of bacteria to adjust their membrane fluidity in response to cold is a critical survival mechanism. researchgate.net

As detailed previously (Section 5.1.1), psychrotrophic bacteria like Listeria monocytogenes respond to a temperature downshift by remodeling their membrane, specifically by shortening fatty acid chain lengths and increasing the proportion of anteiso-fatty acids. asm.orgnih.gov This enrichment in anteiso-C15:0 is a key factor that sustains the optimal membrane fluidity required for growth at low temperatures. researchgate.net This adaptive response underscores the importance of the biosynthetic pathways that produce these specific branched-chain fatty acids for the ecological success of bacteria in variable environments.

Table 2: Research Findings on Related Fatty Acids and Microbial Processes

This interactive table summarizes key research findings on fatty acids related to this compound.

| Compound | Organism | Observed Effect | Implication |

| anteiso-C15:0 | Listeria monocytogenes | Increased proportion in membrane at low temperature. asm.orgnih.gov | Maintains membrane fluidity for cold adaptation. researchgate.net |

| 12-Methyltetradecanoic acid (12-MTA) | Pseudomonas aeruginosa | Represses production of extracellular surfactants. nih.govsigmaaldrich.com | Inhibits swarming motility, a QS-regulated behavior. nih.gov |

| 3-Hydroxypalmitic acid methyl ester | Ralstonia solanacearum | Acts as a quorum sensing signaling factor. nih.govmdpi.com | Demonstrates a direct role for hydroxy fatty acids in cell signaling. |

Defensive Mechanisms in Organisms

Fatty acids and their derivatives are known to possess a range of antimicrobial properties, contributing to the defensive capabilities of various organisms. While specific studies on this compound are limited, research on structurally similar compounds provides insight into its potential role as an antimicrobial agent.

Gram-negative bacteria are often more resistant to the effects of medium and long-chain fatty acids compared to Gram-positive bacteria. nih.gov However, various fatty acids have demonstrated efficacy against a spectrum of microbes. For instance, organic extracts from date palm pollen, which are rich in various fatty acids, show strong antibacterial activity against Escherichia coli, Staphylococcus aureus, and Methicillin-resistant Staphylococcus aureus (MRSA). ajol.info These extracts also exhibit fungitoxic activity against several forms of Fusarium oxysporum. ajol.info

The mode of action for some fatty acid derivatives involves the physical disruption of the bacterial cell membrane. The compound tridecanoic acid methyl ester has been shown to cause significant extracellular leakage and cell lysis in bacteria such as Enterococcus faecalis and Salmonella enterica. nih.gov Furthermore, the related compound (R)-3-hydroxytetradecanoic acid is involved in the transport of the antibiotic albomycin (B224201) and acts as a receptor for colicin M, a bacteriocin, suggesting a role in inter-bacterial competition and defense. drugbank.com

Table 1: Antimicrobial Activities of Related Fatty Acids

| Compound/Extract | Target Organism(s) | Observed Effect | Source(s) |

|---|---|---|---|

| Tridecanoic acid methyl ester | Enterococcus faecalis, Salmonella enterica | Disruption of cellular morphology, cell lysis | nih.gov |

| Organic extracts from Date Palm (rich in fatty acids) | Escherichia coli, Staphylococcus aureus, Fusarium oxysporum | Inhibition of growth, fungitoxicity | ajol.info |

In the context of microorganisms, defense is often directed against host immune systems rather than predation by larger animals. Certain complex lipids found in bacteria are considered virulence factors that help the organism evade host defenses. nih.gov For example, unique modified ceramide lipids in the membranes of some Gram-negative bacteria are thought to mask the bacteria from the host immune response. nih.gov Glycopeptidolipids (GPLs), which contain a 3-hydroxy fatty acid core, are another class of molecules that contribute to the complex cell wall of mycobacteria, playing a role in the interaction with the host. nih.gov While not a direct defense against predation, this evasion of the immune system is a critical survival mechanism.

Role as Biomarkers in Environmental and Biological Studies

3-hydroxy fatty acids (3-HFAs) are fundamental and characteristic components of the Lipid A portion of lipopolysaccharide (LPS), which is a major constituent of the outer membrane of most Gram-negative bacteria. nih.gov This specificity makes 3-HFAs, including branched-chain variants like this compound, reliable molecular tracers for detecting and quantifying the biomass of Gram-negative bacterial communities in various environmental samples. The analysis of the distribution and abundance of different 3-HFA structures can provide valuable information about the composition and status of these microbial populations.

The presence and concentration of specific organic acids can serve as indicators of the metabolic state of an organism. While direct evidence for this compound is not extensively documented, the principle is well-established with other hydroxy acids. For instance, urinary excretion of compounds like 3-hydroxy-3-methylglutaric acid and 3-methylglutaconic acid is a known, albeit sometimes non-specific, indicator of certain metabolic diseases related to mitochondrial dysfunction. nih.govnih.gov

In non-human biological systems, particularly within microbial communities, the profile of cellular fatty acids reflects the metabolic activities of the organisms. The presence of 3-HFAs is a direct indicator of active synthesis of the outer membrane in Gram-negative bacteria. nih.gov Therefore, detecting this compound could signify the presence of specific bacterial groups actively growing and building their cell envelopes, reflecting a particular metabolic status within that ecosystem.

Table 2: this compound and Related Compounds as Biomarkers

| Biomarker Type | Analyte Class | Significance | Source(s) |

|---|---|---|---|

| Community Tracer | 3-Hydroxy Fatty Acids (3-HFAs) | Indicates presence and biomass of Gram-negative bacteria in environmental samples. | nih.gov |

| Metabolic Indicator | 3-Hydroxy-3-methylglutaric acid | Can indicate compromised mitochondrial function and metabolic disease. | nih.govnih.gov |

Advanced Analytical and Methodological Approaches in Research

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of 3-Hydroxy-12-methyltetradecanoic acid is its efficient extraction from the sample matrix and subsequent purification. The choice of technique depends on the nature of the sample, whether it be microbial cultures, biological fluids like plasma, or tissues.

Commonly, lipids, including HFAs, are extracted using liquid-liquid extraction with organic solvents. The basic principle revolves around the polarity of the molecule, its acidity, and the hydrogen-bonding capabilities of its hydroxyl and carboxyl groups. mdpi.com Pre-treatment steps such as saponification (alkaline hydrolysis) may be employed to liberate covalently bound fatty acids from more complex lipids. mdpi.com

For routine clinical evaluation of related 3-hydroxy fatty acids in serum or plasma, samples are often first deproteinized. nih.gov A widely used technique is solid-phase extraction (SPE), which offers a more controlled and selective cleanup compared to liquid-liquid extraction. mdpi.com SPE cartridges with a strong cation-exchange phase can be used to remove interfering compounds. mdpi.com In a typical procedure for HFAs, the sample would be acidified to ensure the carboxyl group is protonated, increasing its affinity for a nonpolar or reversed-phase sorbent. Interfering compounds can be washed away, and the target analyte is then eluted with a suitable organic solvent.

For samples like plant or microbial biomass, a Soxhlet extraction method using a solvent like ethanol (B145695) can be employed to obtain a crude extract, which then undergoes further purification steps. phytojournal.com

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from other related fatty acids and matrix components, enabling its accurate identification and quantification.

GC-MS is a powerful and widely used technique for the analysis of fatty acids. nih.gov Due to the low volatility of this compound, derivatization is a mandatory step prior to analysis. nih.govsigmaaldrich.com The most common derivatization converts the fatty acid into its more volatile fatty acid methyl ester (FAME). researchgate.net

Once derivatized, the sample is injected into the GC, where it is separated from other compounds on a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data, yielding both qualitative (structural) and quantitative information. The electron impact (EI) ionization mass spectrum of the methyl ester of the closely related 3-hydroxytetradecanoic acid provides a model for the expected fragmentation. A characteristic and often base peak for 3-hydroxy fatty acid methyl esters is observed at m/z 103, which results from the cleavage of the bond between C3 and C4. researchgate.net This key fragment is highly diagnostic for the 3-hydroxy position. researchgate.net

Table 1: Illustrative GC-MS Parameters for 3-Hydroxy Fatty Acid Analysis

| Parameter | Example Value |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) thepharmajournal.com |

| Injection Mode | Split (e.g., Split Ratio: 50:1) thepharmajournal.com |

| Injector Temp. | 260 °C thepharmajournal.com |

| Oven Program | Initial 80°C, ramp to 280°C at 5-10°C/min, hold for 10 min |

| MS Transfer Line | 240 °C thepharmajournal.com |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | m/z 50-550 |

This table represents typical parameters and may require optimization for the specific compound and instrumentation.

LC-based methods offer the advantage of analyzing this compound in its native form without the need for derivatization. nih.govnih.gov This avoids potential side reactions and sample loss associated with derivatization procedures. nih.gov Reversed-phase HPLC, typically using a C18 column, is the most common separation mode. csus.edu

When coupled with high-resolution mass spectrometry (LC-HRMS), this technique provides exceptional sensitivity and selectivity. nih.govnih.gov Analysis is commonly performed using electrospray ionization (ESI) in the negative ion mode, which readily deprotonates the carboxylic acid group to form the [M-H]⁻ ion. nih.gov For this compound (C₁₅H₃₀O₃, Mol. Wt. 258.40), the expected [M-H]⁻ ion would be at m/z 257.21. Tandem mass spectrometry (MS/MS) can then be used to fragment this precursor ion to obtain structurally informative product ions for unambiguous identification.

A validated LC-HRMS method for various saturated hydroxy fatty acids in milk was developed, allowing for the simultaneous determination of 19 free HFAs in a single 10-minute run. nih.gov Such a method could be readily adapted for this compound.

Table 2: Representative LC-HRMS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Example Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) hplc.eu |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile/Methanol (B129727) with 0.1% formic acid |

| Gradient | Optimized gradient from ~50% B to 100% B |

| Flow Rate | 0.5 - 1.0 mL/min hplc.eu |

| Ionization Mode | Electrospray Ionization (ESI), Negative nih.gov |

| Mass Analyzer | Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |

| Data Acquisition | Full scan followed by data-dependent MS/MS |

This table represents typical parameters and may require optimization for the specific compound and instrumentation.

Thin-layer chromatography is a simple, cost-effective, and rapid technique used for the qualitative analysis of lipids and for monitoring reaction progress. sigmaaldrich.comlibretexts.org For this compound, a silica gel plate serves as the stationary phase, which is polar. khanacademy.org The mobile phase is a less polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate. chemistryhall.com

The separation is based on polarity; more polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. khanacademy.org Since this compound contains both a polar hydroxyl and a carboxylic acid group, its Rf value will be lower than that of its non-hydroxylated counterpart, 12-methyltetradecanoic acid.

After development, the spots are visualized. As fatty acids are not typically UV-active, visualization can be achieved by spraying the plate with a corrosive or staining agent, such as a phosphomolybdic acid solution or a potassium permanganate (B83412) stain, followed by gentle heating. chemistryhall.com

Table 3: Typical TLC System for Fatty Acid Separation

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plate sigmaaldrich.com |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (e.g., 70:30:1 v/v/v) |

| Application | Sample spotted on the baseline using a capillary tube libretexts.org |

| Development | In a closed chamber saturated with mobile phase vapor sigmaaldrich.com |

| Visualization | Staining with phosphomolybdic acid or potassium permanganate and heating |

The mobile phase composition may be varied to achieve optimal separation.

Derivatization Strategies for Enhanced Detection and Structural Elucidation

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. greyhoundchrom.com For this compound, this is particularly important for GC-MS analysis and can also be used to enhance ionization in LC-MS.

Esterification for GC-MS: The most common derivatization is the conversion of the carboxylic acid to a fatty acid methyl ester (FAME). This is typically achieved by heating the sample with a reagent like 14% boron trifluoride (BF₃) in methanol or with methanolic HCl. sigmaaldrich.comrestek.com This reaction specifically targets the carboxyl group, increasing the volatility of the molecule for GC analysis. sigmaaldrich.com

Silylation for GC-MS: To derivatize both the carboxylic acid and the hydroxyl group, silylation reagents are used. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), react with active hydrogens to form trimethylsilyl (B98337) (TMS) ethers and esters. restek.com This further reduces polarity and improves chromatographic peak shape.

Derivatization for LC-MS: While not always necessary, derivatization can be used to improve ionization efficiency or to introduce a specific fragmenting group for structural elucidation. For instance, specialized reagents have been developed that react with the carboxyl group to introduce a permanently charged moiety or a group that produces a unique diagnostic ion in MS/MS analysis, aiding in the differentiation of isomers. researchgate.net A strategy using 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) has been shown to produce diagnostic ions that can distinguish between 2-OH and 3-OH fatty acids during LC-MS analysis. researchgate.net

Spectroscopic Characterization Beyond Basic Identification

Beyond the primary identification through chromatographic retention time and basic mass spectrometry, more advanced spectroscopic methods can provide definitive structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS): As mentioned in section 6.2.2, HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the determination of the elemental formula of the molecule and its fragments, which is a powerful tool for confirming identity and distinguishing between compounds with the same nominal mass. nih.gov

Tandem Mass Spectrometry (MS/MS): Fragmentation of a selected precursor ion (e.g., the [M-H]⁻ ion at m/z 257.2) provides a "fingerprint" spectrum of product ions. The fragmentation pattern gives rich structural information, helping to confirm the position of the hydroxyl group and the nature of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. For the analogous compound 3-hydroxytetradecanoic acid, the proton NMR (¹H NMR) spectrum would show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (H-3) at around 4.0 ppm. The ¹³C NMR spectrum would show a corresponding signal for C-3 at approximately 68 ppm. nih.gov Similar signals would be expected for this compound, with additional characteristic signals in the aliphatic region corresponding to the methyl branch at the C-12 position.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a broad absorption band around 3300-2500 cm⁻¹, which is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid group. A strong, sharp absorption around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. A separate O-H stretching band for the secondary alcohol would appear around 3400 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of specific protons (¹H NMR) and carbons (¹³C NMR).

For this compound, ¹H NMR spectroscopy would reveal characteristic signals that confirm its key structural features. The proton attached to the hydroxyl-bearing carbon (C3) would appear as a distinct multiplet. The two protons on the carbon adjacent to the carboxylic acid group (C2) would also produce a unique signal, while the methyl groups at the C12 position and the terminus of the alkyl chain would show characteristic signals, typically as doublets or triplets.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group would have a characteristic downfield chemical shift. The carbon atom bonded to the hydroxyl group (C3) and the branched carbon (C12) would also be readily identifiable, confirming the core structure of the molecule. While specific spectral data for this compound is not widely published, analysis of its parent compound, 3-hydroxytetradecanoic acid, provides expected values. nih.gov

Table 1: Predicted Key NMR Signals for Structural Confirmation

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Signal Characteristics |

| ¹H | -CH(OH)- | ~3.6 - 4.0 | Multiplet |

| ¹H | -CH₂-COOH | ~2.2 - 2.5 | Multiplet |

| ¹H | -CH(CH₃)₂ | ~1.1 - 1.5 | Multiplet |

| ¹³C | -COOH | ~173 - 175 | Singlet |

| ¹³C | -CH(OH)- | ~68 | Singlet |

| ¹³C | -CH₂-COOH | ~41 | Singlet |

Note: Predicted values are based on data for similar 3-hydroxy fatty acids. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its defining chemical features.

The most prominent absorption bands include a broad peak characteristic of the hydroxyl (-OH) group's stretching vibration. Another strong, sharp absorption band corresponds to the carbonyl (C=O) stretch of the carboxylic acid group. Additionally, the spectrum will show multiple peaks in the fingerprint region corresponding to C-H and C-O stretching and bending vibrations, which confirm the presence of the long alkyl chain. Data from the closely related 3-hydroxytetradecanoic acid shows these characteristic peaks. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | 1740 - 1700 (strong, sharp) |

| Alkyl Chain (C-H) | C-H Stretch | 3000 - 2850 |

| Carboxylic Acid (C-O) | C-O Stretch | 1320 - 1210 |

Isomer-Specific Analysis and Enantiomeric Resolution

This compound possesses two chiral centers at the C3 and C12 positions, meaning it can exist as multiple stereoisomers. Enantiomers, which are non-superimposable mirror images, have identical physical properties in a non-chiral environment, making their separation, a process known as resolution, a significant challenge. libretexts.orgmdpi.com However, distinguishing between these isomers is often crucial in biological and chemical research. Therefore, specialized methods are required for isomer-specific analysis and the resolution of enantiomeric pairs. libretexts.org

Chiral Chromatography

Chiral chromatography is a primary method for separating the enantiomers of chiral compounds like this compound. mdpi.com This technique utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. nih.gov

For effective separation of hydroxy fatty acids, a derivatization step is often employed. The carboxylic acid is typically converted to its methyl ester to improve volatility for GC analysis or to modify its chromatographic behavior in HPLC. nih.gov The hydroxyl group can also be reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard, non-chiral column. libretexts.org

Table 3: General Approach for Chiral Chromatography of Hydroxy Fatty Acids

| Step | Description | Purpose |

| 1. Derivatization (optional but common) | Convert the carboxylic acid to a methyl ester and/or the hydroxyl group to an aromatic ester. nih.gov | Enhance volatility, improve detector response, and facilitate separation. |

| 2. Injection | Introduce the derivatized sample into an HPLC or GC system. | Begin the separation process. |

| 3. Separation | The sample passes through a column containing a Chiral Stationary Phase (CSP). | Differential interaction between enantiomers and the CSP leads to separation. |

| 4. Detection | A detector measures the amount of each enantiomer as it elutes from the column. | Quantify the separated enantiomers. |

Enzymatic Resolution for Enantiomer Separation

Enzymatic resolution is a highly specific method that leverages the stereoselectivity of enzymes to separate enantiomers. rsc.org This technique, a form of kinetic resolution, relies on an enzyme, typically a lipase (B570770), that catalyzes a reaction on one enantiomer at a much higher rate than the other. nih.govwikipedia.org

For a racemic mixture of this compound, a lipase can be used to selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) with an alcohol. The reaction results in a mixture containing one enantiomer as an ester and the other, unreacted enantiomer as the original hydroxy acid. These two compounds now have different chemical properties and can be easily separated using standard chromatographic techniques like silica gel chromatography. This approach is a powerful tool for obtaining enantiomerically pure samples for further study. rsc.orgnih.gov

Quantitative Methodologies for Research Applications

Accurate quantification of this compound in complex biological or environmental samples is essential for many research applications. Mass spectrometry-based techniques, particularly when coupled with chromatography, are the methods of choice due to their high sensitivity and specificity.

Stable Isotope Dilution Assay

The gold standard for the accurate quantification of organic molecules in complex matrices is the stable isotope dilution assay (SIDA). frontiersin.org This method is frequently performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The core principle of SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13) to the sample as an internal standard before any sample preparation or extraction. scispace.com This internal standard is chemically identical to the native analyte but has a higher mass, allowing the mass spectrometer to distinguish between the two.

Because the standard is added at the beginning, any loss of material during extraction, purification, or derivatization affects both the analyte and the standard equally. By measuring the ratio of the signal from the native analyte to that of the isotope-labeled standard, an extremely accurate and precise quantification can be achieved, correcting for both matrix effects and procedural losses. frontiersin.org For analysis, the hydroxy fatty acid is often derivatized to its trimethylsilyl (TMS) ether or methyl ester to improve its chromatographic properties. scispace.com

Table 4: Key Steps in Stable Isotope Dilution Assay (SIDA) for Quantification

| Step | Procedure | Rationale |

| 1. Internal Standard Addition | A known amount of isotope-labeled this compound is added to the sample. | Serves as a perfect internal control for quantification. scispace.com |

| 2. Extraction & Purification | The analyte and internal standard are co-extracted from the sample matrix. | Isolate the compounds of interest from interfering substances. |

| 3. Derivatization | The extracted material is chemically modified (e.g., methylation, silylation). | Increases volatility and thermal stability for GC-MS analysis. scispace.com |

| 4. GC-MS or LC-MS/MS Analysis | The derivatized sample is analyzed to separate and detect the native analyte and the labeled standard. | Provides high specificity and sensitivity for detection. nih.govnih.gov |

| 5. Quantification | The ratio of the native analyte's mass signal to the internal standard's mass signal is calculated. | Allows for accurate calculation of the original concentration of the analyte, correcting for sample loss and matrix interference. frontiersin.org |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Pathways and Enzymes in Underexplored Organisms

The biosynthesis of branched-chain fatty acids such as 12-methyltetradecanoic acid is understood to initiate from branched-chain amino acid precursors, like isoleucine, which provides the 2-methylbutyryl-CoA primer. wikipedia.org The subsequent chain elongation generally follows the well-established fatty acid synthase (FAS) pathway. wikipedia.org Similarly, the formation of the 3-hydroxy group is a standard intermediate step in fatty acid synthesis, catalyzed by enzymes like 3-oxoacyl-[acyl-carrier-protein] reductase. hmdb.cayoutube.com

However, the vast majority of this knowledge comes from model organisms. A significant avenue for future research lies in exploring the biosynthetic machinery of underexplored organisms, particularly bacteria from unique environments like deep-sea sediments or complex symbiotic communities. Such investigations could uncover novel enzymes with alternative substrate specificities, enhanced catalytic efficiencies, or different regulatory mechanisms. Identifying these new biocatalysts could be crucial for developing efficient biotechnological production methods for 3-Hydroxy-12-methyltetradecanoic acid and other structurally complex fatty acids.

Comprehensive Mapping of Biological Roles and Mechanisms in Diverse Ecological Niches

Initial research has illuminated specific, potent biological activities of this compound. In a marine context, it has been identified as an antifouling agent produced by Streptomyces species, effectively inhibiting the larval settlement of the tubeworm Hydroides elegans. researchgate.net This points to a distinct ecological role in mediating surface colonization. The compound is also recognized as a metabolite in bacteria like Escherichia coli and has been detected in organisms as diverse as the fruit fly Drosophila melanogaster and the plant Hypericum perforatum. nih.gov

A critical future direction is to move beyond these initial findings to a comprehensive mapping of its roles across various ecosystems. Is its antifouling activity a widespread mechanism in marine environments? What are its functions as a metabolite within insects and plants? Further research is needed to determine if it acts as a signaling molecule, a structural component of membranes, or a defense compound in these different biological contexts. Understanding the full spectrum of its biological activities will provide a more complete picture of its ecological significance.

Development of Advanced Non-Invasive Analytical Techniques for In Situ Quantification

Current methods for the analysis of hydroxy fatty acids, including this compound, are powerful but typically invasive. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) provide high sensitivity and quantitative accuracy but necessitate sample extraction, purification, and chemical derivatization. nih.govrsc.orgnih.gov While these methods are excellent for laboratory analysis, they preclude the real-time, in situ study of the compound's dynamics in its natural environment.

A major leap forward would be the development of advanced, non-invasive analytical techniques. Future research should focus on creating tools capable of quantifying this compound directly within a microbial community or on a submerged surface. Potential avenues include the development of highly specific molecular probes, genetically encoded biosensors that fluoresce upon binding to the target molecule, or advanced surface-sampling mass spectrometry techniques that minimize environmental disturbance. Such technologies would allow researchers to observe the production, diffusion, and degradation of this compound in real-time, providing unprecedented insights into its ecological lifecycle.

Detailed Understanding of Structure-Function Relationships of Specific Isomers

This compound is a chiral molecule with multiple stereocenters, meaning several different isomers can exist. The branching at the 12th carbon creates an anteiso structure, which is typically of the (S)-configuration in bacteria. researchgate.net Furthermore, the hydroxyl group at the 3rd position can have either an (R) or (S) configuration. nih.gov Studies on related hydroxy fatty acids have shown that the specific stereochemistry is crucial for biological function; for instance, the (R)-isomer of 12-hydroxystearic acid was found to have differential effects on the growth and biofilm formation of various marine bacteria, suggesting a specific signaling mechanism rather than a general physical effect. nih.gov

A significant gap in current knowledge is the specific function of each isomer of this compound. Future research must involve the stereoselective synthesis of all possible isomers (e.g., (3R, 12S), (3S, 12S), etc.) and the systematic evaluation of their individual biological activities. This will allow for a detailed mapping of the structure-function relationship, revealing which spatial arrangement is responsible for its antifouling, signaling, or other properties. This knowledge is fundamental for any targeted application of the compound.

Potential for Biotechnological Applications (non-therapeutic, e.g., biomaterials, markers)

The known biological activities of this compound suggest several non-therapeutic biotechnological applications that warrant further exploration.

Biomarkers: 3-hydroxy fatty acids are already used as biomarkers to quantify Gram-negative bacteria and their associated endotoxins. avantiresearch.com Given that branched-chain fatty acids have characteristic distributions among different bacterial species, this compound could be developed into a highly specific biomarker for tracking particular bacterial populations in environmental, industrial, or agricultural settings. wikipedia.orgmdpi.com

Antifouling Agents: Its demonstrated ability to deter larval settlement makes it a promising candidate for the development of new, environmentally benign antifouling coatings for ship hulls, marine sensors, and aquaculture equipment. researchgate.net Future work should focus on optimizing its formulation and application for long-term stability and effectiveness.

Biomaterials: Hydroxy fatty acids are the natural monomers for polyesters. A compelling, though currently unexplored, avenue of research is the potential to use this compound as a monomer for creating novel bioplastics. The presence of the methyl branch in the polymer backbone could confer unique physical properties, such as altered flexibility, crystallinity, and biodegradability, leading to new sustainable materials.

Deeper Insights into Inter-species Communication Mediated by Hydroxy Fatty Acids

There is growing evidence that hydroxy fatty acids may represent a widespread, yet underappreciated, class of signaling molecules for inter-species communication. nih.gov These lipid mediators can influence the behavior of surrounding organisms, such as modulating biofilm formation in competing or symbiotic microbes. nih.gov The production of this compound by one organism and its effect on others is a classic hallmark of chemical ecology.

Future research should delve deeply into this signaling role. Key questions to be answered include: What are the specific cellular receptors in target organisms that recognize this molecule? What signaling cascades are triggered upon binding? And what is the "vocabulary" of these fatty acid signals in complex, multi-species environments like the soil microbiome or gut ecosystems? Unraveling this chemical communication network could lead to new strategies for managing microbial communities in agriculture, environmental remediation, and health.

Q & A

Basic Research Questions

Q. How can 3-hydroxy-12-methyltetradecanoic acid be structurally distinguished from its isomers using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for differentiating positional and branching isomers. For this compound, the hydroxyl group at C3 and the methyl branch at C12 produce distinct splitting patterns in -NMR (e.g., triplet for C3-OH and multiplet for C12-CH). Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl esterification) further resolves isomers via retention time and fragmentation patterns, particularly distinguishing anteiso-branched chains like this compound from iso-branched analogs .

Q. What are the primary synthetic routes for this compound in laboratory settings?

- Methodological Answer : Synthesis often involves β-ketoacid intermediates. For example, ethyl 3-oxododecanoate can undergo stereoselective reduction (e.g., using NaBH or enzymatic methods) to yield the 3-hydroxy group, followed by alkylation at C12 via Grignard reagents or cross-coupling reactions. Purification typically employs column chromatography with silica gel or reverse-phase HPLC to isolate the branched fatty acid .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is effective for quantification without derivatization. For enhanced sensitivity, LC-MS/MS in negative ion mode monitors the [M-H] ion (e.g., m/z 257 for the deprotonated molecule). Calibration curves using synthetic standards are essential to account for matrix effects .

Advanced Research Questions

Q. How do discrepancies in reported biological roles of this compound arise across studies, and how can they be resolved?

- Methodological Answer : Contradictions often stem from variations in bacterial strain sources (e.g., Rhizobium trifolii vs. antibiotic-producing strains) or LPS extraction protocols. To address this, researchers should standardize LPS isolation (e.g., hot phenol-water extraction) and validate fatty acid profiles via GC-MS across multiple biological replicates. Batch-to-batch variability in LPS composition should also be quantified .

Q. What is the metabolic fate of this compound in bacterial lipid A biosynthesis, and how can isotopic labeling elucidate its pathway?

- Methodological Answer : In lipid A assembly, this hydroxy fatty acid is ester-linked to glucosamine disaccharides. -labeled acetate or -labeled precursors can track its incorporation using -NMR or tandem MS. Knockout strains deficient in lpxD (acyltransferase) or fabH (branching enzyme) help confirm biosynthetic steps .

Q. What experimental strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Co-crystallization with host molecules (e.g., cyclodextrins) or use of lipidic cubic phase (LCP) matrices improves crystal formation. Temperature-controlled vapor diffusion and seeding techniques are critical. Synchrotron radiation sources enhance resolution for small, flexible molecules .

Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous solutions?

- Methodological Answer : Store at 2–8°C in inert atmospheres (argon or nitrogen) to prevent oxidation. Use borosilicate glassware to minimize adsorption losses. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential irritant properties .

Data Interpretation

Q. How can researchers differentiate environmental contamination from endogenous this compound in soil microbiome studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.